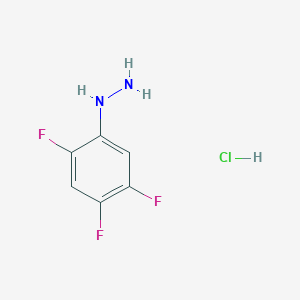

(2,4,5-Trifluorophenyl)hydrazine hydrochloride

Übersicht

Beschreibung

(2,4,5-Trifluorophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H5F3N2·HCl. It is a derivative of phenylhydrazine, where three hydrogen atoms on the benzene ring are substituted with fluorine atoms at the 2, 4, and 5 positions. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,5-Trifluorophenyl)hydrazine hydrochloride typically involves the reaction of 2,4,5-trifluoronitrobenzene with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The nitro group is reduced to an amino group, which subsequently reacts with hydrazine to form the hydrazine derivative. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is purified through crystallization or recrystallization techniques to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2,4,5-Trifluorophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

One of the most notable applications of (2,4,5-trifluorophenyl)hydrazine hydrochloride is its role as a DPP-IV inhibitor. DPP-IV is an enzyme involved in glucose metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. Research has demonstrated that derivatives containing this trifluorophenyl moiety exhibit potent in vitro activity against DPP-IV, showing promise for developing new antidiabetic drugs.

Antimicrobial Properties

The antimicrobial activity of hydrazine derivatives, including this compound, has been investigated. Studies reveal varying degrees of efficacy against standard microbial strains, indicating potential applications in developing new antimicrobial agents. The concentrations tested ranged from 0.01 to 1250 µmol/L, with some compounds showing both antiproliferative and stimulatory effects on cell lines.

Antioxidant Activity

Preliminary studies suggest that compounds like (2,4,5-trifluorophenyl)hydrazine may exhibit antioxidant properties. This characteristic can contribute to their therapeutic effects by neutralizing free radicals and reducing oxidative stress in biological systems.

Suzuki–Miyaura Cross-Coupling Reactions

This compound has been utilized in Suzuki–Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This application is crucial for synthesizing complex molecules used in pharmaceuticals and agrochemicals.

Synthesis of Pharmaceutical Intermediates

The compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. For example, it is involved in producing sitagliptin phosphate, an antidiabetic medication that acts as a DPP-4 inhibitor . The synthesis process involves multiple steps that utilize (2,4,5-trifluorophenyl)hydrazine as a key building block.

Case Study 1: DPP-IV Inhibition

A study evaluated cyclic hydrazine derivatives for their DPP-IV inhibitory activity. The compound with the (2,4,5-trifluorophenyl) group showed promising results in both in vitro and in vivo settings, indicating its potential as a lead compound for diabetes treatment.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of derivatives containing the trifluorophenyl group against various cancer cell lines from the NCI database. These derivatives exhibited higher efficacy compared to standard treatments like Imatinib, suggesting their potential role in cancer therapy.

Wirkmechanismus

The mechanism of action of (2,4,5-Trifluorophenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable tool in biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Trifluoromethyl)phenylhydrazine

- 2-Hydrazinopyridine

- 4-Fluorophenylhydrazine hydrochloride

Uniqueness

(2,4,5-Trifluorophenyl)hydrazine hydrochloride is unique due to the presence of three fluorine atoms on the benzene ring, which significantly alters its chemical reactivity and biological activity compared to other phenylhydrazine derivatives. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development.

Biologische Aktivität

(2,4,5-Trifluorophenyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C7H7ClF3N2

- Molecular Weight : 202.6 g/mol

- CAS Number : 144537-12-0

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmission. In vitro studies revealed IC50 values ranging from 27.04 µM to 106.75 µM for AChE inhibition, indicating moderate potency compared to established inhibitors like rivastigmine .

- Antimicrobial Activity : Research indicates that derivatives of this hydrazine exhibit antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MIC) for certain derivatives were reported to be as low as 62.5 µM, suggesting potential use in treating infections caused by resistant strains .

- Anticancer Potential : Preliminary studies have explored the compound's role as an anticancer agent. It has been implicated in inhibiting tumor growth through mechanisms that may involve apoptosis induction and cell cycle arrest in cancer cells .

Research Findings

Several studies have documented the biological activities of this compound and its derivatives:

Case Studies

-

Study on Acetylcholinesterase Inhibition :

A series of hydrazine derivatives were synthesized and tested for AChE inhibition using Ellman's method. Notably, some compounds demonstrated lower IC50 values compared to rivastigmine, suggesting enhanced efficacy as cognitive enhancers or potential treatments for neurodegenerative disorders[ -

Antimicrobial Efficacy Against Mycobacteria :

The antimicrobial activity of (2,4,5-trifluorophenyl)hydrazine hydrochloride was assessed againMycobacterium tuberculosis and Mycobacterium kansasii. The study found that certain derivatives had significant inhibitory effects, although they were less potent than isoniazid, a first-line treatment for tuberculosis . -

Anticancer Investigations :

In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines such as HepG2 and MonoMac6. These findings suggest a potential role in cancer therapy; however, further research is needed to elucidate the exact pathways involved[

Eigenschaften

IUPAC Name |

(2,4,5-trifluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2.ClH/c7-3-1-5(9)6(11-10)2-4(3)8;/h1-2,11H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNDNZBABIMTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.